molecular formula C26H27FN4O3 B2402964 N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189491-65-3

N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No. B2402964
CAS RN: 1189491-65-3
M. Wt: 462.525
InChI Key: MYEREDZIAABGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H27FN4O3 and its molecular weight is 462.525. The purity is usually 95%.
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Scientific Research Applications

Hepatitis B Virus Inhibition

A compound structurally related to N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide has shown promise as a hepatitis B virus inhibitor. It exhibited in vitro nanomolar inhibitory activity against the virus, indicating potential therapeutic applications in hepatitis B treatment (Ivashchenko et al., 2019).

Antiallergic Properties

Compounds with a structure similar to the subject chemical have been identified as potent antiallergic agents. One such compound significantly surpassed astemizole, a standard antiallergic drug, in efficacy, highlighting its potential in allergy treatment (Menciu et al., 1999).

Analgesic and Anti-inflammatory Effects

Related indol-3-ylalkylamide compounds have been synthesized and tested for analgesic and anti-inflammatory activities. Some of these compounds demonstrated analgesic properties comparable to well-known drugs like flupirtine and ibuprofen, suggesting potential for pain relief applications (Fouchard et al., 2001).

Antitumor Activity

N-aryl(indol-3-yl)glyoxamides, structurally related to the subject compound, have shown promising results as antitumor agents. One derivative in particular demonstrated significant inhibitory activity against various human cancer cell lines, indicating potential for cancer treatment (Marchand et al., 2009).

Antimicrobial Potential

A series of N-aryl acetamide derivatives, related to the subject compound, exhibited notable antibacterial and antifungal activities against various pathogenic microorganisms. This suggests potential applications in combating microbial infections (Debnath & Ganguly, 2015).

Inhibition of Lipase and α-Glucosidase

Certain derivatives synthesized from related compounds have been identified as inhibitors of lipase and α-glucosidase. This finding points to potential applications in managing conditions like obesity and diabetes (Bekircan et al., 2015).

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .

Biochemical Pathways

The compound may be involved in various biochemical pathways due to its potential to interact with different proteins or enzymes. Without knowledge of its specific targets, it is difficult to predict the exact pathways it affects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .

properties

IUPAC Name

N-cyclohexyl-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3/c1-34-20-10-7-17(8-11-20)14-30-16-28-24-21-13-18(27)9-12-22(21)31(25(24)26(30)33)15-23(32)29-19-5-3-2-4-6-19/h7-13,16,19H,2-6,14-15H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEREDZIAABGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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